molecular formula C8H8N4O2S B11479516 1-[2-(methylsulfonyl)phenyl]-1H-tetrazole

1-[2-(methylsulfonyl)phenyl]-1H-tetrazole

Cat. No.: B11479516
M. Wt: 224.24 g/mol
InChI Key: IBCQQBVCXQNMPK-UHFFFAOYSA-N
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Description

1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole is a chemical compound that belongs to the class of heterocyclic compounds It features a phenyl ring substituted with a methylsulfonyl group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the reaction of 2-(methylsulfonyl)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetraazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Solvent selection and purification steps are also critical to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The tetraazole ring may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl moiety but has an indole ring instead of a tetraazole ring.

    4-(methylsulfonyl)phenylbenzimidazole: Contains a benzimidazole ring attached to the methylsulfonylphenyl group.

Uniqueness

1-[2-(methylsulfonyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. The combination of the methylsulfonyl group and the tetraazole ring enhances its potential for diverse applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

1-(2-methylsulfonylphenyl)tetrazole

InChI

InChI=1S/C8H8N4O2S/c1-15(13,14)8-5-3-2-4-7(8)12-6-9-10-11-12/h2-6H,1H3

InChI Key

IBCQQBVCXQNMPK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C=NN=N2

Origin of Product

United States

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